molecular formula C8H14F4N2O4S B2603982 2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid CAS No. 2060057-26-1

2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid

Cat. No.: B2603982
CAS No.: 2060057-26-1
M. Wt: 310.26
InChI Key: KTESKRPIBSGMAP-UHFFFAOYSA-N
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Description

2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid is a compound that combines a fluorinated acetamide with a piperidine ring and is paired with trifluoromethanesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(piperidin-4-yl)acetamide typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the acetamide structure.

    Piperidine Ring Formation: Incorporation of the piperidine ring, often through cyclization reactions.

    Combination with Trifluoromethanesulfonic Acid: This step involves the formation of a salt with trifluoromethanesulfonic acid to enhance the compound’s stability and solubility.

Common reagents used in these reactions include fluorinating agents like diethylaminosulfur trifluoride (DAST) and cyclization agents such as sodium hydride (NaH) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(piperidin-4-yl)acetamide undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-2-(piperidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the piperidine ring can facilitate interactions with biological membranes. The trifluoromethanesulfonic acid component can improve the compound’s solubility and stability, making it more effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacetamide: Lacks the piperidine ring, making it less versatile in biological applications.

    4-Piperidinylacetamide: Does not contain the fluorine atom, which can reduce its binding affinity in certain contexts.

    Trifluoromethanesulfonic Acid Salts: Similar in terms of solubility and stability but may lack the specific biological activity provided by the fluorinated acetamide and piperidine components.

Uniqueness

2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid is unique due to its combination of a fluorinated acetamide, a piperidine ring, and trifluoromethanesulfonic acid. This combination provides a balance of chemical stability, biological activity, and solubility, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-2-piperidin-4-ylacetamide;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O.CHF3O3S/c8-6(7(9)11)5-1-3-10-4-2-5;2-1(3,4)8(5,6)7/h5-6,10H,1-4H2,(H2,9,11);(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTESKRPIBSGMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)N)F.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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